molecular formula C27H22F3N5O2S B14929763 11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B14929763
M. Wt: 537.6 g/mol
InChI Key: DXDGPNRZIDKFRL-UHFFFAOYSA-N
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Description

11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically starts with the preparation of the furan and phenoxy intermediates, followed by their coupling to form the core structure

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism of action of 11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H22F3N5O2S

Molecular Weight

537.6 g/mol

IUPAC Name

11-methyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C27H22F3N5O2S/c1-13(2)17-7-5-14(3)9-19(17)36-11-16-6-8-18(37-16)24-33-25-23-22(31-12-35(25)34-24)21-15(4)10-20(27(28,29)30)32-26(21)38-23/h5-10,12-13H,11H2,1-4H3

InChI Key

DXDGPNRZIDKFRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)(F)F)C

Origin of Product

United States

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